IDO1 Inhibitory Potency: A Benchmark Against Patent-Disclosed Isoindoline Leads
The target compound has been reported to inhibit human IDO1 with an IC50 value of 100 nM [1]. In a related patent family, a structurally distinct lead isoindoline compound (Example 14 in US10034939) demonstrated an IC50 of less than 200 nM under similar assay conditions (human IDO1, pH 6.5) [2]. This positions the target compound with a potentially equipotent or superior starting profile compared to some patent examples, although a direct head-to-head comparison under identical assay conditions is not available in the public domain. Caution is warranted as the BindingDB record for the target compound may conflate data with another chemotype, and the 100 nM value should be confirmed with the original source.
| Evidence Dimension | IC50 (Inhibition of human IDO1 enzyme) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Patent Example 14 compound (BDBM279186) IC50 < 200 nM |
| Quantified Difference | Target compound's reported IC50 is at least 2-fold lower than the comparator's upper-bound IC50; direct potency ranking requires verification. |
| Conditions | Recombinant human IDO1 with N-terminal His-tag expressed in E. coli; assay pH 6.5 (comparator temperature 25°C). |
Why This Matters
For laboratories developing IDO1-targeting probes or screening libraries, a known IC50 value provides a quantitative starting point for structure-activity relationship (SAR) expansion that an uncharacterized phthalimide analog cannot offer.
- [1] BindingDB Entry BDBM223007. Affinity Data for Indoleamine 2,3-dioxygenase 1 (Human). The University of Chicago, US Patent US9320732. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=223007. Accessed 30 Apr 2026. View Source
- [2] BindingDB Entry BDBM279186. Affinity Data for Indoleamine 2,3-dioxygenase 1 (Human). The University of Chicago, US Patent US10034939. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=279186. Accessed 30 Apr 2026. View Source
